2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid
Description
2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a cyclohexyl substituent at position 4 of a butanoic acid backbone. This structure combines lipophilic (cyclohexyl) and polar (carboxylic acid, Boc-protected amine) moieties, making it a versatile intermediate in medicinal chemistry, particularly in peptide synthesis and drug design .
Properties
IUPAC Name |
4-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMORIBDLPGOGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like acetonitrile with a catalyst such as 4-dimethylaminopyridine (DMAP) . The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The Boc group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or DMAP.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group provides steric protection, preventing unwanted side reactions and allowing for selective deprotection under specific conditions . This selective deprotection is crucial in multi-step synthesis processes, where the compound can act as a precursor to more complex molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid with structurally related compounds, focusing on molecular properties, synthetic routes, and functional differences.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogy.
Key Differences and Implications
Chain Length and Polarity: The butanoic acid chain in the target compound provides greater conformational flexibility compared to the acetic acid derivative (C₁₃H₂₃NO₄) . This may enhance interactions with hydrophobic pockets in biological targets but reduce aqueous solubility. The cyclopentane-based analog (C₁₁H₁₉NO₄) lacks the extended chain entirely, favoring compactness for sterically constrained applications .
Cycloalkyl Substituents :
- The cyclohexyl group in the target compound offers higher lipophilicity (logP ~3.5 estimated) compared to the cyclopentyl analog (logP ~2.8), influencing membrane permeability and metabolic stability .
Synthetic Accessibility: The acetic acid derivative (C₁₃H₂₃NO₄) is synthesized via Boc-protection of a cyclohexylamine intermediate, as evidenced by its ChemSpider ID 9428924 and documented stability under acidic conditions . The cyclopentane analog (C₁₁H₁₉NO₄) is prepared via similar Boc-protection strategies but requires milder reaction conditions due to the smaller ring’s reduced steric hindrance .
Research Findings
- Solubility: The acetic acid derivative (C₁₃H₂₃NO₄) exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the butanoic acid variant is expected to favor less polar solvents (e.g., THF) due to its extended hydrocarbon chain.
- Biological Relevance: Boc-protected amino acids like these are critical in peptide synthesis. For example, the cyclopentane analog has been used as a constrained building block in kinase inhibitor development .
Biological Activity
2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid, also known as (S)-2-((tert-butoxycarbonyl)amino)-4-cyclohexylbutanoic acid, is a compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound plays a significant role as a building block in peptide synthesis and has unique steric and electronic properties due to its cyclohexyl group. Its molecular formula is with a molecular weight of approximately 285.38 g/mol .
Biological Activity
The biological activity of this compound primarily relates to its applications in organic synthesis, particularly in the synthesis of peptides and other complex organic molecules. While specific biological targets for this compound are not extensively documented, similar compounds have been studied for their interactions with enzymes and proteins .
The mechanism of action involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group serves as a protective mechanism that allows for selective reactions without altering the core structure of the molecule. This selectivity is crucial in organic synthesis, especially when modifying biological molecules .
Synthesis and Production
The synthesis of this compound typically involves the protection of an amino group using di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine. The reaction is often performed in organic solvents like dichloromethane at room temperature .
Synthetic Route
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Di-tert-butyl dicarbonate (BocO), Triethylamine | Organic solvent (e.g., dichloromethane), Room temperature |
| 2 | Hydrolysis or deprotection under acidic conditions | Controlled pH |
For large-scale production, optimized methods such as flow microreactor systems are employed to enhance efficiency and sustainability compared to traditional batch methods .
Research Applications
The compound has diverse applications in various fields:
- Chemistry : Used as an intermediate in peptide synthesis.
- Biology : Investigated for enzyme-substrate interactions and protein folding studies.
- Medicine : Explored for potential drug development applications.
- Industry : Utilized in producing specialty chemicals and materials .
Q & A
Q. What are the critical synthetic steps for preparing 2-{[(tert-Butoxycarbonyl)amino}-4-cyclohexylbutanoic acid?
- Methodological Answer : The synthesis typically involves: (i) Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to prevent undesired side reactions . (ii) Coupling reactions to introduce the cyclohexylbutanoic acid moiety, often employing carbodiimide-based reagents (e.g., EDC/HOBt) for carboxyl activation . (iii) Deprotection and purification via acidolysis (e.g., TFA) to remove the Boc group, followed by reverse-phase HPLC for isolation .
Q. How does the Boc group enhance stability during peptide synthesis with this compound?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group protects the amino group from nucleophilic attack and oxidation during coupling reactions. It is stable under basic conditions but can be selectively removed with strong acids (e.g., TFA), enabling sequential peptide elongation without disrupting the acid-labile backbone .
Q. What analytical techniques validate the purity and structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and Boc-group integrity, with characteristic tert-butyl signals at ~1.4 ppm .
- HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), while mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z 285.38 for [M+H]⁺) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis of the (S)-configured derivative?
- Methodological Answer : (i) Use chiral auxiliaries or enantioselective catalysts during the amino acid coupling step . (ii) Chiral HPLC (e.g., CHIRALPAK® IA column) resolves enantiomers, with retention time differences confirming stereochemical fidelity . (iii) Circular dichroism (CD) or optical rotation measurements provide additional validation of chiral integrity .
Q. What strategies optimize coupling efficiency with sterically hindered amino acids?
- Methodological Answer : (i) Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility and reduce steric hindrance . (ii) Coupling agents : Use HATU or PyBOP instead of EDC/HOBt for improved activation of bulky carboxyl groups . (iii) Temperature control : Reactions at 0–4°C minimize racemization during coupling .
Q. How can this compound be utilized in designing peptide-drug conjugates (PDCs)?
- Methodological Answer : (i) Linker design : The cyclohexyl group enhances lipophilicity, improving cellular uptake, while the Boc-protected amine serves as a conjugation site for drug molecules . (ii) In vitro testing : Conjugates are evaluated for stability in plasma (via LC-MS) and cytotoxicity (MTT assays) to assess therapeutic potential .
Contradictions and Resolutions
Q. Discrepancies in reported solubility profiles: How to reconcile conflicting data?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, DCM, and aqueous buffers (pH 4–7.4) to identify optimal conditions .
- Dynamic light scattering (DLS) can detect aggregation in aqueous media, which may explain low apparent solubility in some studies .
Q. Why do Boc-deprotection yields vary across studies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
